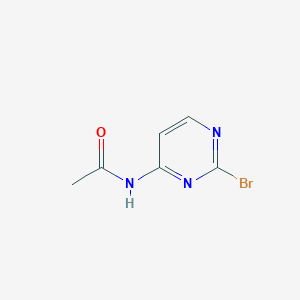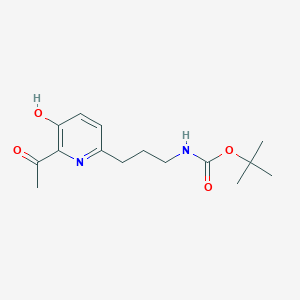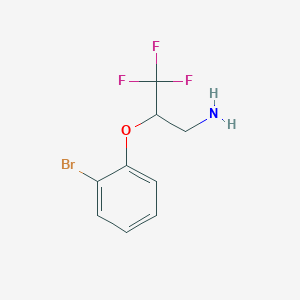
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a bromine atom, a phenoxy group, and a trifluoropropylamine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2-bromo-phenol with 3,3,3-trifluoro-propylamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3,3,3-trifluoro-propylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or phenolic compounds.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . Additionally, its trifluoropropylamine moiety can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-phenoxy)-ethanol
- 2-(2-Bromo-phenoxy)-1-(2,4-dihydroxy-phenyl)-ethanone
- 2-(2-Bromo-ethoxy)-phenoxy-ethanol
Uniqueness
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack the trifluoropropylamine group .
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-3-1-2-4-7(6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
QAGFOYFFHZJBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(CN)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
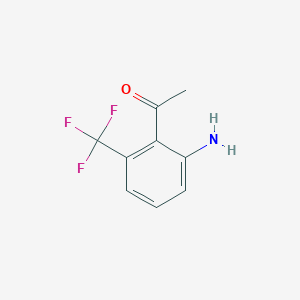

![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)

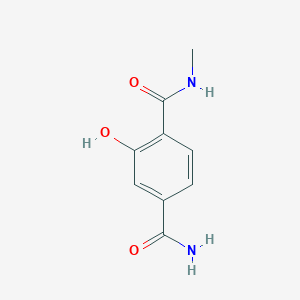
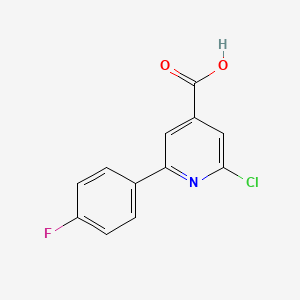
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)


![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)

